molecular formula C12H16ClN3O B2856857 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-29-5

3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride

Cat. No.: B2856857
CAS No.: 1389310-29-5
M. Wt: 253.73
InChI Key: YUEKVTVGEZSGNJ-PPHPATTJSA-N
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Description

3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a complex organic compound, valued in various research fields for its intricate structure and potential biological activities. This compound features a quinazoline core, fused with a tetrahydro structure and modified by a pyrrolidine ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride often involves multi-step organic synthesis. Here is a simplified route:

  • Starting Material Preparation: : Synthesis begins with a precursor quinazoline derivative.

  • Cyclization Reaction: : The tetrahydroquinazoline core is formed via a cyclization reaction under controlled conditions, involving heat and a suitable catalyst.

  • Pyrrolidine Introduction: : The pyrrolidine ring is introduced via a nucleophilic substitution reaction. The 3S configuration is ensured using chiral catalysts or chiral starting materials.

  • Hydrochloride Formation: : Finally, the hydrochloride salt is obtained by reacting the free base with hydrochloric acid.

Industrial Production Methods

For large-scale production, the process might be optimized:

  • Continuous Flow Chemistry: : This modern method enhances yield and purity by running reactions in a continuous flow setup, ensuring better control over reaction parameters.

  • Green Chemistry Approaches: : Using eco-friendly solvents and catalysts to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the pyrrolidine ring, potentially forming N-oxide derivatives.

  • Reduction: : Reduction reactions might target the quinazoline core, modifying the degree of saturation.

  • Substitution: : Nucleophilic or electrophilic substitution can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Various halogenating agents or nucleophiles, depending on the desired substitution.

Major Products

  • Oxidized derivatives (e.g., N-oxides).

  • Reduced derivatives (e.g., dihydroquinazolines).

  • Substituted quinazoline compounds with varied functional groups.

Scientific Research Applications

In Chemistry

  • Catalysis: : Serving as ligands or catalysts in organic synthesis due to its complex structure and reactive sites.

In Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical studies.

In Medicine

  • Drug Development: : Investigated for its pharmacological activities, including potential anticancer, antibacterial, or antiviral properties.

In Industry

  • Material Science:

Mechanism of Action

The specific mechanism by which 3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride exerts its biological effects involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to bind specifically to these targets, modulating their activity. Pathways involved might include signal transduction or metabolic pathways, altering cellular responses or metabolic states.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline Derivatives: : e.g., gefitinib, erlotinib - known for their use in cancer treatment.

  • Pyrrolidine-containing Compounds: : e.g., nicotine - exhibits different biological activity due to varied core structures.

Uniqueness

  • Structural Combination: : The fusion of pyrrolidine and tetrahydroquinazoline in one molecule is unique, offering a distinct profile in terms of reactivity and biological activity.

  • Chiral Centers: : The presence of chiral centers adds to the specificity of its interactions with biological targets.

This compound’s unique structure and multifaceted applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-[(3S)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKVTVGEZSGNJ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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